Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It has demonstrated significant antitumor activity in preclinical models of bladder cancer overexpressing wild-type FGFR3. []
Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement within the crystal lattice. []
Compound Description: PDM-042 is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It exhibits high affinity for rat striatum membranes and demonstrates excellent brain penetration. In rat models relevant to schizophrenia, PDM-042 effectively antagonizes MK-801-induced hyperlocomotion and attenuates the conditioned avoidance response (CAR) with minimal adverse effects. []
Compound Description: DMTPM has been synthesized using a one-pot multicomponent approach and characterized using various spectroscopic techniques, including 1H & 13C NMR, HR-MS, and single-crystal X-ray diffraction. []
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting selectivity for ENT2 over ENT1. It acts as an irreversible and non-competitive inhibitor, potentially targeting a different binding site in ENT1 compared to other conventional inhibitors. []
Compound Description: This compound and its analogues are highly potent dopamine D2/D3 agonists that also demonstrate iron chelation properties. They have shown efficacy in reversing locomotor activity in reserpinized rats and exhibit potent rotational activity in 6-OHDA lesioned rats, indicating potential for treating Parkinson's disease. []
Compound Description: This compound series has led to the development of potent and selective D3 dopamine receptor agonists. Notably, (-)-21a demonstrated high affinity and full agonist activity at both D2 and D3 receptors. It exhibited significant efficacy in reversing hypolocomotion in reserpinized rats, suggesting potential as an anti-Parkinson's disease drug. [, ]
Compound Description: Research on this compound focused on developing heterocyclic bioisosteric analogues as highly potent and selective agonists for the dopamine D3 receptor. The derivative (-)-34 demonstrated potent rotational activity in a 6-OH-DA unilaterally lesioned rat model, signifying potential for neuroprotective treatment of Parkinson's disease. []
Compound Description: This combination demonstrated potential as an antimicrobial and antifungal agent in a study on the treatment of fungal diseases in sheep. []
(S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue
Compound Description: This series focused on developing D3 receptor preferring agonists. Compound (-)-24c (D-301) exhibited preferential agonist activity for the D3 receptor and, along with (-)-24b, exhibited potent radical scavenging activity. Both compounds showed high in vivo activity in two Parkinson’s disease animal models. []
Compound Description: This compound's crystal structure has been determined, revealing its molecular geometry and interactions within the crystal lattice. It features a piperazine ring in a chair conformation and a triazole ring forming specific dihedral angles with the piperazine and benzene rings. []
Compound Description: The crystal structure of this compound has been determined, revealing its conformation and intermolecular interactions in the solid state. []
Compound Description: This compound has shown promising antiproliferative activity against human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer), suggesting its potential as an anticancer agent. []
Compound Description: This series of compounds was synthesized and evaluated for their activity at 5-HT1A and 5-HT2A receptors. Compounds with aryl substituents at specific positions on the pyridone ring exhibited notable affinity for 5-HT1A receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.